molecular formula C21H16N4O2 B2697626 (E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide CAS No. 326616-80-2

(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide

Cat. No.: B2697626
CAS No.: 326616-80-2
M. Wt: 356.385
InChI Key: FHCDGQIRIWLBSN-UHFFFAOYSA-N
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Description

The compound (E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide features a conjugated acrylamide backbone with a 4-methoxyphenyl group (electron donor) and cyano/carbonyl groups (electron acceptors), forming a push-pull system.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-27-18-10-8-16(9-11-18)14-17(15-22)21(26)25(19-6-2-4-12-23-19)20-7-3-5-13-24-20/h2-14H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCDGQIRIWLBSN-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(4-methoxyphenyl)-N,N-dipyridin-2-ylprop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound's molecular formula is C21H16N4O2, with a molecular weight of 356.385 g/mol. It features a cyano group, a methoxyphenyl moiety, and dipyridinyl substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H16N4O2
Molecular Weight356.385 g/mol
PurityTypically ≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent, effective against several bacterial strains.

The biological activity of this compound is believed to involve the modulation of specific molecular targets, including enzymes and receptors related to cell growth and survival pathways. The presence of the dipyridine group is particularly relevant for its interaction with biological targets.

Case Studies

  • Anticancer Efficacy : In a study published in Cancer Research, this compound was evaluated for its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 15 µM.
  • Antimicrobial Testing : A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC Value
AnticancerBreast Cancer Cell Lines~15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Comparison with Similar Compounds

Core Structural Features

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents (R1, R2) Electron Donor/Acceptor System Reference
Target Compound R1 = 4-methoxyphenyl; R2 = dipyridin-2-yl Donor: 4-OCH₃; Acceptors: cyano, carbonyl This article
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide R1 = 4-N(CH₃)₂; R2 = phenyl Donor: N(CH₃)₂; Acceptors: cyano, carbonyl
Entacapone (COMT inhibitor) R1 = 3,4-dihydroxy-5-nitrophenyl; R2 = N,N-diethyl Donor: OH; Acceptor: NO₂, carbonyl
Compound 4f (coumarin derivative) R1 = 7-hydroxycoumarin; R2 = [1-(4-methoxyphenyl)ethyl] Donor: OCH₃; Acceptor: cyano, carbonyl

Key Observations :

  • The target compound’s dipyridin-2-yl groups introduce aromatic nitrogen atoms, enabling π-π stacking and hydrogen bonding, unlike phenyl or alkyl substituents in analogs.
  • The 4-methoxyphenyl donor is weaker than dimethylamino (in ) but stronger than hydroxyl (in entacapone ), influencing electronic polarization.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Intermolecular Interactions Planarity Deviation Reference
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide Monoclinic (P21/c) N–H···N, C–H···O, C–H···π 0.145 Å
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Not reported N/A N/A
Target Compound Not reported Likely N–H···N (pyridine), C–H···O Pending data

Key Observations :

  • Planarity in stabilizes the push-pull system, enhancing conjugation. The target compound’s dipyridyl groups may reduce planarity due to steric hindrance, affecting electronic delocalization.

Table 3: Antifungal and Pharmacological Profiles

Compound Name Bioactivity (MIC/IC₅₀) Target/Application Reference
Compound 4f (coumarin derivative) Zone of inhibition: 18–22 mm (C. albicans) Antifungal agent
Entacapone IC₅₀ = 10 nM (COMT enzyme) Parkinson’s disease adjunct
Target Compound Not reported Hypothesized: kinase/antifungal target

Key Observations :

  • Entacapone’s nitro and diethyl groups optimize enzyme inhibition, whereas the target’s pyridyl groups may favor different targets (e.g., kinases).

Key Observations :

  • The dipyridin-2-yl groups in the target compound may complicate amide coupling due to steric bulk, requiring optimized conditions (e.g., DCC/DMAP).

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